4-(4-Bromophenoxy)-2-(trifluoromethyl)aniline
Overview
Description
“4-(4-Bromophenoxy)aniline” is a biochemical used for proteomics research . It has a molecular formula of C12H10BrNO and a molecular weight of 264.12 . It appears as a brown color powder .
Physical And Chemical Properties Analysis
“4-(4-Bromophenoxy)aniline” has a melting point of 104-110 °C . It should be stored at 0-8°C .Mechanism of Action
4-(4-Bromophenoxy)-2-(trifluoromethyl)aniline(trifluoromethyl)aniline is a nucleophilic aromatic substitution reagent. It is used in a variety of reactions, such as the Suzuki-Miyaura cross-coupling reaction, the Stille reaction, and the Sonogashira reaction. In these reactions, the 4-bromo-2-(trifluoromethyl)aniline acts as a nucleophile and reacts with an electrophile to form a new bond.
Biochemical and Physiological Effects
This compound(trifluoromethyl)aniline has not been tested for its biochemical and physiological effects in humans or animals. However, it is known to be a mild irritant to the skin and eyes and can cause mild skin and eye irritation.
Advantages and Limitations for Lab Experiments
4-(4-Bromophenoxy)-2-(trifluoromethyl)aniline(trifluoromethyl)aniline is a useful reagent for a variety of laboratory experiments. It is easy to handle and store, and it is relatively stable under normal laboratory conditions. Its solubility in organic solvents also makes it an ideal reagent for a variety of reactions. However, it is also important to note that this compound(trifluoromethyl)aniline is a mild irritant and should be handled with care.
Future Directions
The use of 4-(4-Bromophenoxy)-2-(trifluoromethyl)aniline(trifluoromethyl)aniline in scientific research applications is expected to continue to grow in the future. It is expected to be used in the synthesis of new materials, such as polymers and polymeric materials, as well as in the synthesis of fluorescent probes for imaging applications. In addition, it is expected to be used in the synthesis of new pharmaceuticals and agrochemicals. Finally, this compound(trifluoromethyl)aniline is expected to be used in the synthesis of new fluorescent dyes for a variety of applications.
Scientific Research Applications
4-(4-Bromophenoxy)-2-(trifluoromethyl)aniline(trifluoromethyl)aniline is used in a variety of scientific research applications. It is used as a building block for the synthesis of a wide range of organic compounds, such as pharmaceuticals, agrochemicals, and materials. It is also used in the synthesis of polymers and polymeric materials. In addition, it is used in the synthesis of fluorescent dyes and in the synthesis of fluorescent probes for imaging applications.
properties
IUPAC Name |
4-(4-bromophenoxy)-2-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO/c14-8-1-3-9(4-2-8)19-10-5-6-12(18)11(7-10)13(15,16)17/h1-7H,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGDDXXAGKIULA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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